3-(3,4-Methylenedioxyphenyl)phenol 95% basic properties
3-(3,4-Methylenedioxyphenyl)phenol 95% basic properties
An In-depth Technical Guide to 3,4-Methylenedioxyphenol (Sesamol) 95%
A Note on Nomenclature: The topic specified is "3-(3,4-Methylenedioxyphenyl)phenol". This name suggests a biphenyl structure. However, based on extensive literature and database searches, it is highly probable that the intended compound is the far more common and commercially significant isomer, 3,4-Methylenedioxyphenol , also widely known as Sesamol . This guide will focus on the latter, a key antioxidant and synthetic intermediate.
Introduction
3,4-Methylenedioxyphenol, commonly known by its trivial name Sesamol, is a naturally occurring organic compound found in sesame seeds and sesame oil. It is a white crystalline solid and a derivative of phenol and 1,3-benzodioxole.[1][2] The significance of Sesamol in research and development stems from its potent antioxidant properties and its role as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals like the antidepressant Paroxetine.[3] This guide provides a comprehensive technical overview of the fundamental properties, analytical characterization, safety, and handling of 95% pure 3,4-Methylenedioxyphenol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The foundational properties of a compound are critical for its application in synthesis and analysis. The data for 3,4-Methylenedioxyphenol are summarized below.
Core Properties
A summary of the essential physicochemical properties of 3,4-Methylenedioxyphenol is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | 1,3-Benzodioxol-5-ol | [1][4] |
| Synonyms | 3,4-Methylenedioxyphenol, Sesamol | [1][2] |
| CAS Number | 533-31-3 | [1] |
| Molecular Formula | C₇H₆O₃ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Appearance | White to light beige crystalline powder/solid | [1][3] |
| Melting Point | 62-65 °C | [1][3] |
| Solubility | Slightly soluble in water. | [1] |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of a substance.
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¹H-NMR (CDCl₃): The proton NMR spectrum shows characteristic signals: a singlet for the two protons of the methylenedioxy group (O-CH₂-O) at approximately 5.90 ppm, and distinct signals for the three aromatic protons. A broad singlet, exchangeable with D₂O, corresponds to the phenolic hydroxyl proton.[4]
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Infrared (IR): The IR spectrum displays a prominent broad absorption band for the phenolic O-H stretch around 3580 cm⁻¹. Other key peaks correspond to aromatic C-H and C=C stretching.[4]
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Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) shows a molecular ion peak (M+) at an m/z of 138.0316, consistent with the molecular formula C₇H₆O₃.[4]
Synthesis, Purity, and Impurities
Commercial 3,4-Methylenedioxyphenol is often produced via synthetic routes. A common method involves the Baeyer-Villiger oxidation of piperonal (3,4-methylenedioxybenzaldehyde) or 3,4-methylenedioxyacetophenone, followed by hydrolysis of the resulting ester intermediate.[3][4]
A purity level of 95% indicates the presence of up to 5% of other components. From a process chemistry perspective, these impurities are often residual starting materials (e.g., piperonal), reaction by-products, or solvents. Identifying these is crucial as they can interfere with subsequent reactions or biological assays. Common impurities might include unreacted piperonal or by-products from side reactions.[5]
Analytical Characterization: A Self-Validating Protocol
To ensure the quality and consistency of 3,4-Methylenedioxyphenol for research and development, a robust analytical protocol is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the method of choice for potency and purity analysis due to its precision and sensitivity for phenolic compounds.[3]
The protocol described below is designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.
HPLC Protocol for Purity Assessment
1. Objective: To determine the purity of 3,4-Methylenedioxyphenol by HPLC with UV detection, expressed as a percentage area.
2. Materials and Reagents:
-
3,4-Methylenedioxyphenol Reference Standard (>99% purity)
-
3,4-Methylenedioxyphenol sample (95% grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
3. Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Experimental Workflow:
Step 1: Standard and Sample Preparation
-
Rationale: Accurate concentration is key for quantitative analysis. Using a diluent similar to the mobile phase prevents peak distortion.
-
Protocol: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a concentration of ~0.5 mg/mL.
Step 2: System Suitability Testing (SST)
-
Rationale: This is the self-validating step. SST ensures that the analytical system (instrument, column, mobile phase) is capable of providing accurate and reproducible results.
-
Protocol:
-
Make five replicate injections of the reference standard solution.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicates must be ≤ 2.0%.
-
Tailing factor for the Sesamol peak should be ≤ 2.0.
-
Theoretical plates (column efficiency) should be ≥ 2000.
-
-
If criteria are not met, troubleshoot the system before proceeding.
-
Step 3: Sample Analysis
-
Rationale: Bracketing standards with sample injections verifies system stability throughout the run.
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject the reference standard solution.
-
Inject the sample solution in duplicate.
-
Inject the reference standard again to confirm stability.
-
Step 4: Data Processing
-
Rationale: Area percent is a reliable method for purity assessment when the response factors of impurities are unknown but assumed to be similar to the main peak.
-
Protocol:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by area percentage: Purity (%) = (Area of Sesamol Peak / Total Area of All Peaks) x 100
-
Safety and Handling
As with any phenolic compound, 3,4-Methylenedioxyphenol requires careful handling. It is classified as a hazardous substance.[6]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7] Handle in a well-ventilated area or chemical fume hood.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6]
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Conclusion
3,4-Methylenedioxyphenol (Sesamol) is a compound of considerable scientific and commercial interest. A thorough understanding of its basic properties—from its physicochemical characteristics and spectral signature to its handling requirements—is paramount for its effective and safe use. The 95% purity grade is suitable for many applications, but researchers must employ robust, self-validating analytical methods like the HPLC protocol detailed herein to accurately assess its quality and understand the potential impact of impurities on their work. This guide serves as a foundational resource for professionals leveraging this versatile molecule in their research and development endeavors.
References
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PrepChem. (n.d.). Synthesis of 3,4 Methylenedioxy Phenol (1). PrepChem.com. Retrieved from [Link]
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Issuu. (n.d.). Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine. Retrieved from [Link]
- Google Patents. (2020). CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
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EDM 3, LLC. (2020). Safety Data Sheet: Phenol Standard. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Retrieved from [Link]
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ACS Publications. (1959). Identification of 3,4-Methylenedioxphenyl Synergists by Reversed-Phase Paper Chromatography. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,4-Methylenedioxyphenyl)propenal. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103319452A - Method for preparing 3, 4-methylenedioxyphenyl-2-acetone by using furan phenol byproduct as raw material.
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ProQuest. (n.d.). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]
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ResearchGate. (1985). 7 Analytical Methods. Retrieved from [Link]
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Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 3,4-METHYLENEDIOXYPHENOL. Retrieved from [Link]
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The Hive. (2004). MDA - Precursors, Intermediates, and Impurities. Retrieved from [Link]
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Scribd. (2009). MDP-2-P: Synthesis and Applications. Retrieved from [Link]
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SlideShare. (n.d.). Pharmaceutical applications of phenol and their derivatives. Retrieved from [Link]
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